methyl 3-(N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)sulfamoyl)thiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-[[4-(5-carbamoyltetrazol-2-yl)phenyl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O5S2/c1-25-14(22)11-10(6-7-26-11)27(23,24)18-8-2-4-9(5-3-8)20-17-13(12(15)21)16-19-20/h2-7,18H,1H3,(H2,15,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBFWLMUKDRWBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the tetrazole moiety is stable under both acidic and basic conditions, which may affect the compound’s stability in different physiological environments.
Biological Activity
Methyl 3-(N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)sulfamoyl)thiophene-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiviral, anti-inflammatory, and anticancer activities, supported by case studies and research findings.
- Molecular Formula : C14H12N6O5S2
- Molecular Weight : 408.41 g/mol
- IUPAC Name : Methyl 3-[[4-(5-carbamoyltetrazol-2-yl)phenyl]sulfamoyl]thiophene-2-carboxylate
Antiviral Activity
Recent studies have demonstrated that this compound exhibits promising antiviral properties, particularly against the Influenza A virus. The mechanism of action appears to involve the inhibition of viral replication processes. Specifically, the compound has shown an IC50 value indicating its effectiveness in suppressing viral activity:
| Virus | IC50 (µM) | Selectivity Index |
|---|---|---|
| Influenza A | 7.53 | 17.1 |
This suggests a high level of potency and selectivity for the target virus, making it a potential candidate for further antiviral drug development.
Anti-inflammatory and Analgesic Properties
In addition to its antiviral effects, this compound has been investigated for its anti-inflammatory and analgesic properties. Compounds with similar structures have demonstrated significant activity in reducing inflammation and pain in various models, indicating that this compound may also possess these therapeutic effects.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focused on its effects on cancer cell lines. For instance, thiophene carboxamide derivatives have been synthesized as biomimetics of known anticancer agents like Combretastatin A-4 (CA-4). These studies have revealed that certain derivatives exhibit significant cytotoxicity against Hep3B cancer cells:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound 2b | 5.46 | Disruption of spheroid formation |
| Compound 2e | 12.58 | Interaction with tubulin-binding sites |
These results indicate that the synthesized compounds may effectively inhibit cancer cell growth by interfering with critical cellular processes related to proliferation and survival .
The biological activity of this compound is influenced by various environmental factors such as pH and temperature. The stability of the tetrazole moiety under different conditions contributes to its efficacy across various biological systems. Additionally, the compound's ability to form hydrogen bonds enhances its interaction with target biomolecules, which is critical for its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
